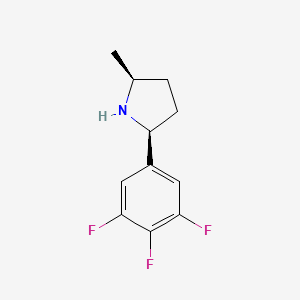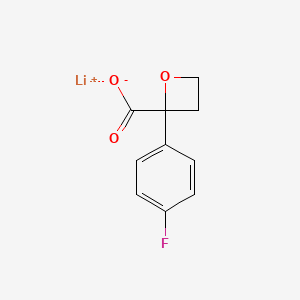![molecular formula C7H11BrO B13480959 rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane](/img/structure/B13480959.png)
rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[321]octane is a bicyclic compound with a unique structure that includes a bromine atom and an oxabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the intramolecular [3 + 2] nitrone cycloaddition reaction. This method is highly regio- and diastereoselective, allowing for the efficient synthesis of complex bicyclo[3.2.1]octane scaffolds from readily accessible vinylogous carbonates and N-substituted hydroxylamine hydrochlorides . The reaction is typically carried out under catalyst-free conditions, making it operationally simple and efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify its structure.
Cycloaddition Reactions: The oxabicyclo framework allows for further cycloaddition reactions, expanding its utility in complex molecule synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical methods.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxabicyclo compounds, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, potentially leading to new therapeutic agents.
Material Science: Its properties can be exploited in the design of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane involves its interaction with various molecular targets. The bromine atom and oxabicyclo framework allow it to participate in specific binding interactions and chemical reactions. These interactions can modulate biological pathways, making it useful in medicinal chemistry for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octane: Similar in structure but with an iodine atom instead of bromine.
rac-(1R,4R,5R)-4-chloro-6-oxabicyclo[3.2.1]octane: Contains a chlorine atom, offering different reactivity and applications.
Uniqueness
rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry for introducing bromine into complex molecules, which can be further modified through various chemical reactions.
Properties
Molecular Formula |
C7H11BrO |
|---|---|
Molecular Weight |
191.07 g/mol |
IUPAC Name |
(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H11BrO/c8-6-2-1-5-3-7(6)9-4-5/h5-7H,1-4H2/t5-,6-,7-/m1/s1 |
InChI Key |
XWJGCNVUSVPYMU-FSDSQADBSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]2C[C@@H]1CO2)Br |
Canonical SMILES |
C1CC(C2CC1CO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)




![{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B13480967.png)
